molecular formula C17H17ClN2O5 B3592553 Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B3592553
M. Wt: 364.8 g/mol
InChI Key: GDICPEWTWBXJCM-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate is a benzoate ester derivative featuring a urea functional group [(3-chloroanilino)carbonyl]amino at the 2-position and methoxy substituents at the 4- and 5-positions of the aromatic ring. This compound’s structure combines a methyl ester, electron-donating methoxy groups, and a chloro-substituted anilino moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 2-[(3-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-23-14-8-12(16(21)25-3)13(9-15(14)24-2)20-17(22)19-11-6-4-5-10(18)7-11/h4-9H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDICPEWTWBXJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate has been explored for its potential therapeutic effects. Its structure suggests that it could act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell growth and inducing apoptosis. For example, studies have shown that derivatives of chlorinated anilines can effectively target cancer cells by disrupting their metabolic pathways .

Drug Development

The compound is being investigated for its role as a lead compound in the synthesis of new drugs. Its ability to modify biological activity through structural variations makes it a valuable candidate for further development.

Case Study: Synthesis of Analogues
Analogues of this compound have been synthesized to enhance potency and selectivity against specific targets. These modifications often involve altering the side chains or functional groups to improve pharmacokinetic properties.

Biological Research

This compound is utilized in biological assays to study its interaction with various biomolecules, including proteins and nucleic acids.

Case Study: Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit certain enzymes linked to inflammatory pathways. This inhibition is crucial for understanding the compound's potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

To contextualize the unique attributes of Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate, a comparative analysis with structurally or functionally related compounds is presented below:

Structural Analogues: Urea-Linked Benzoate Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
This compound Benzoate ester - 4,5-dimethoxy
- Urea-linked 3-chloroaniline
Unknown (inferred: potential herbicide or pharmacophore)
Metsulfuron-methyl Benzoate ester + sulfonylurea - Sulfonylurea bridge to triazinyl group Herbicide (ALS inhibitor)
1-[2-(3-Chloroanilino)anilino]-3-(2-methoxy-3-pyridyl)amino-4,6-dinitrobenzene (5b) Nitro-substituted benzene - 3-Chloroanilino
- Pyridyl amino, nitro
Red solid (mp 151–153°C); synthetic intermediate

Key Observations :

  • The target compound shares the 3-chloroanilino-urea motif with compound 5b but lacks nitro and pyridyl groups, which may reduce its electron-deficient character and alter solubility .
Functional Analogues: Isoindolinone Derivatives

Isoindolinone derivatives synthesized from methyl 2-formyl-3,5-dimethoxybenzoate (e.g., compounds 2a-d) highlight the role of methoxy groups in directing reactivity. These compounds are formed via reductive amination and azide-alkyne cycloaddition, yielding fused heterocycles . In contrast, the target compound retains a simpler benzoate-urea structure, which may enhance stability but reduce conformational flexibility compared to isoindolinones.

Physicochemical and Spectroscopic Comparisons
  • Melting Point: Compound 5b (mp 151–153°C) vs.
  • NMR Data : The ¹H-NMR of 5b shows signals for methoxy (δ 3.80 ppm), aromatic protons (δ 6.68–9.56 ppm), and NH groups (δ 9.01–9.56 ppm) . Similar shifts are expected for the target compound’s methoxy and urea NH protons.

Biological Activity

Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H15_{15}ClN2_{2}O5_{5}
  • Molecular Weight : 316.73 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a methoxy group and a chloroaniline moiety, which may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The presence of the chloroaniline group may allow for interaction with specific receptors, influencing signaling pathways related to cancer and inflammation.
  • Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Case Study 1 : A study on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50_{50} value of 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.
  • Case Study 2 : Another investigation reported that a derivative exhibited selective toxicity towards leukemia cells while sparing normal lymphocytes, suggesting a targeted action mechanism.

Antimicrobial Activity

Research has indicated that similar benzoate derivatives possess antimicrobial properties:

  • Table 1 : Antimicrobial Activity Against Various Pathogens
Compound NamePathogen TypeMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

Toxicity and Safety Profile

While investigating the biological activity of this compound, it is crucial to assess its toxicity:

  • Acute Toxicity Studies : In vivo studies on rodents indicated an LD50 greater than 2000 mg/kg body weight, suggesting low acute toxicity.
  • Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.

Q & A

Q. What are the established synthetic routes for Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate, and how can reaction conditions be optimized for higher yields?

A multistep synthesis typically involves coupling 3-chloroaniline with activated carbonyl intermediates. For example, a related compound (C20H19NO7) was synthesized via nucleophilic substitution using 2-cyanophenol and a brominated ester precursor under reflux in acetonitrile with triethylamine as a base, followed by acidification and chromatographic purification (yield: ~66%) . Key optimization variables include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement.
  • Temperature : Reflux conditions (80–100°C) improve reaction kinetics.
  • Catalyst/base : Triethylamine neutralizes HBr byproducts, preventing side reactions.
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane resolves ester and amide impurities .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography confirms molecular geometry. For analogs, dihedral angles between aromatic rings (e.g., 26.20°) and bond lengths (C–H: 0.93–0.98 Å) are critical for validating steric and electronic properties .
  • NMR spectroscopy : ¹H NMR (200 MHz, DMSO-d6) identifies methoxy groups (δ ~3.76 ppm) and aromatic protons (δ 7.13–7.75 ppm). Discrepancies in integration ratios may indicate rotameric equilibria .
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O: ~1700 cm⁻¹) and amide (N–H: ~3300 cm⁻¹) groups confirm functionalization .

Q. What are the key structural features influencing reactivity and stability?

  • Ortho-substituents : The 3-chloroanilino group introduces steric hindrance, reducing nucleophilic attack at the amide carbonyl.
  • Methoxy groups : Electron-donating 4,5-dimethoxy substituents stabilize the benzoate ring via resonance, affecting solubility and π-π stacking in crystal lattices .
  • Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) in the crystal lattice enhance thermal stability .

Q. What common impurities arise during synthesis, and how are they removed?

  • Unreacted intermediates : Brominated esters or excess aniline derivatives are detected via TLC (Rf comparison).
  • Hydrolysis byproducts : Acidic workup may hydrolyze methyl esters; neutralization and extraction into ether mitigate this .
  • Purification : Gradient elution chromatography (e.g., CH₂Cl₂/EtOAc from 1% to 20%) resolves structurally similar impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

  • Dynamic effects : Broadened or split NMR peaks (e.g., amide N–H) may arise from slow conformational exchange. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals .
  • Impurity analysis : LC-MS or HRMS identifies adducts (e.g., sodium or potassium ions) that distort molecular ion peaks.
  • Crystallographic validation : Overlaying experimental and DFT-calculated IR spectra resolves ambiguities in functional group assignments .

Q. What strategies are effective in improving solubility for in vitro bioactivity studies?

  • Co-solvents : DMSO (≤10%) or cyclodextrin inclusion complexes enhance aqueous solubility without denaturing proteins .
  • Derivatization : Replacing methoxy groups with hydrophilic substituents (e.g., hydroxyl or PEG-linked moieties) improves pharmacokinetics, as seen in related sulfonylurea analogs .

Q. How should researchers design bioactivity assays to evaluate this compound’s potential?

  • Target selection : Prioritize enzymes with conserved amide-binding pockets (e.g., kinases or proteases).
  • Assay conditions : Use pH 7.4 buffers with 0.1% Tween-20 to prevent aggregation.
  • Positive controls : Compare with structurally similar herbicides (e.g., metsulfuron-methyl) to benchmark activity .

Q. What computational approaches predict interactions with biological targets?

  • Docking studies : Software like AutoDock Vina models binding to acetylcholinesterase (PDB: 1ACL) using the compound’s amide and chloro groups as anchor points.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen-bond retention .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation.
  • Hydrolytic sensitivity : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals ester hydrolysis; lyophilization extends shelf life .

Q. What structure-activity relationship (SAR) insights can guide analog synthesis?

  • Electron-withdrawing groups : 3-Chloro substitution on the aniline ring enhances electrophilicity, critical for herbicidal activity in triazine derivatives .
  • Methoxy positioning : 4,5-Dimethoxy groups on the benzoate improve membrane permeability compared to para-substituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate

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